Maridomycin II
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Overview
Description
Maridomycin II is a member of the macrolide antibiotic family, derived from the fermentation broth of Streptomyces hygroscopicus No. B-5050 . This compound is part of a group of six components, namely maridomycins I, II, III, IV, V, and VI . This compound is known for its antibacterial activity, particularly against gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maridomycin II is typically isolated from the fermentation broth of Streptomyces hygroscopicus . The process involves extracting the maridomycin complex using ethyl acetate at pH 8, followed by transferring it to water at pH 3, and then back to ethyl acetate at pH 8 . The ethyl acetate extract is concentrated, and the crude material is crystallized from benzene . Further purification is achieved through column chromatography on silica gel using benzene-ethyl acetate or benzene-acetone as the developing solvents .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques as described above. The process is scaled up to handle larger volumes of fermentation broth, ensuring consistent yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Maridomycin II undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Maridomycin II has a wide range of applications in scientific research:
Mechanism of Action
Maridomycin II exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This action prevents the growth and replication of bacterial cells, leading to their eventual death . The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome .
Comparison with Similar Compounds
- Leucomycin A3
- Carbomycin A
- Carbomycin B
- Tylosin
Comparison: Maridomycin II is unique due to its specific structure and spectrum of activity . While compounds like leucomycin A3 and carbomycin A share similar macrolide structures, this compound exhibits distinct physicochemical properties and biological activities . For instance, this compound has a higher affinity for the bacterial ribosome, making it more effective against certain strains of bacteria .
Properties
CAS No. |
35908-45-3 |
---|---|
Molecular Formula |
C42H69NO16 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
[6-[6-[[(14E)-7-acetyloxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27-31,34-41,46,49-50H,14,16-20H2,1-11H3/b13-12+ |
InChI Key |
WCTOMQRJHZLNHJ-OUKQBFOZSA-N |
Isomeric SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Canonical SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Origin of Product |
United States |
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